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Compound of Interest

Compound Name:

(2-Ethoxy-4-

(trifluoromethyl)phenyl)boronic

acid

Cat. No.: B573076 Get Quote

CAS Number: 1260518-74-8

This technical guide provides a comprehensive overview of (2-Ethoxy-4-
(trifluoromethyl)phenyl)boronic acid, a key building block in contemporary drug discovery,

particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). This document

is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties
(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is a substituted phenylboronic acid, a

class of compounds widely utilized in organic synthesis. The presence of an ethoxy group at

the ortho position and a trifluoromethyl group at the para position influences its reactivity and

physical properties. While specific experimental data for this compound is not widely published,

the table below summarizes its known identifiers and provides estimated properties based on

data from structurally similar compounds.
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Property Value Citation

CAS Number 1260518-74-8 [1][2]

Molecular Formula C₉H₁₀BF₃O₃ [1]

Molecular Weight 234.0 g/mol [1]

Appearance
White to off-white solid

(Expected)

Melting Point

Not available. (For

comparison, 4-Fluoro-2-

(trifluoromethyl)phenyl)boronic

acid has a melting point of

182-187 °C)

[3]

Boiling Point

Not available. (For

comparison, 2-Fluoro-4-

(trifluoromethyl)phenyl)boronic

acid has a boiling point of

251.91 °C)

[4]

Solubility
Soluble in methanol, ethanol,

DMSO, and DMF (Expected)

pKa

Not available. (The pKa of

phenylboronic acids is

influenced by substituents,

with electron-withdrawing

groups generally lowering the

pKa)

[5]

Spectroscopic Data (Illustrative)
No specific spectroscopic data for (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is

publicly available. The following are expected characteristic spectral features based on the

analysis of similar compounds.
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Spectroscopy Expected Features

¹H NMR

Signals corresponding to the aromatic protons,

the ethoxy group (a quartet and a triplet), and

the hydroxyl protons of the boronic acid. The

chemical shifts will be influenced by the

substitution pattern.

¹³C NMR

Resonances for the aromatic carbons, the

ethoxy carbons, and the carbon atom attached

to the boron. The trifluoromethyl group will

appear as a quartet due to C-F coupling.

¹⁹F NMR
A singlet corresponding to the trifluoromethyl

group.

IR Spectroscopy

Characteristic peaks for O-H stretching (boronic

acid), C-H stretching (aromatic and aliphatic), C-

O stretching (ether), B-O stretching, and C-F

stretching.

Mass Spectrometry

The mass spectrum would show the molecular

ion peak and characteristic fragmentation

patterns.

Synthesis and Purification
A general and robust method for the synthesis of arylboronic acids is through the reaction of a

Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.

3.1. Synthetic Workflow

1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene Grignard Reagent FormationMg, THF (2-Ethoxy-4-(trifluoromethyl)phenyl)magnesium bromide Borylation
B(OMe)₃

Boronate Ester Intermediate Acidic Hydrolysis
H₃O⁺

(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid

Click to download full resolution via product page

Synthetic pathway for (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b573076?utm_src=pdf-body-img
https://www.benchchem.com/product/b573076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3.2. Experimental Protocol: Synthesis

This is a generalized protocol and may require optimization.

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux

condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a

small crystal of iodine to initiate the reaction. A solution of 1-bromo-2-ethoxy-4-

(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via

the dropping funnel. The reaction mixture is gently heated to initiate the formation of the

Grignard reagent, after which the addition is continued at a rate that maintains a gentle

reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours.

Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. A solution of

trimethyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature

below -60 °C. The mixture is then allowed to warm to room temperature and stirred

overnight.

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric

acid at 0 °C until the solution is acidic. The aqueous layer is extracted with ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

Purification: The crude product can be purified by recrystallization from an appropriate

solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Drug Discovery: A Building Block for
PROTACs
(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is classified as a "Protein Degrader

Building Block," indicating its utility in the synthesis of PROTACs.[1] PROTACs are

heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by

hijacking the cell's ubiquitin-proteasome system.

4.1. The PROTAC Mechanism
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A PROTAC molecule consists of a ligand that binds to the POI, a ligand that binds to an E3

ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into

close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation

by the proteasome.

Ternary Complex Formation

Ubiquitination

Proteasomal Degradation

Protein of Interest
(e.g., BRD4)

PROTAC

E3 Ubiquitin Ligase

Ubiquitinated POI

Ubiquitinates
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General mechanism of action for a PROTAC.

4.2. Role in Targeting BRD4

Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extraterminal

domain (BET) family of proteins and is a key regulator of oncogene expression, making it an

attractive target in cancer therapy.[6] Phenylboronic acid derivatives are used as precursors in

the synthesis of ligands that bind to BRD4. (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid
can be utilized in Suzuki-Miyaura cross-coupling reactions to construct the core scaffolds of

these BRD4-targeting PROTACs.[7][8]

Experimental Protocol: Suzuki-Miyaura Cross-
Coupling
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful

method for forming carbon-carbon bonds.

5.1. Reaction Workflow

(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid

Suzuki-Miyaura
Coupling

Aryl/Heteroaryl Halide

Pd Catalyst
(e.g., Pd(PPh₃)₄)

Base
(e.g., K₂CO₃)

Solvent
(e.g., Dioxane/H₂O)

Coupled Product
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Click to download full resolution via product page

Workflow for a Suzuki-Miyaura cross-coupling reaction.

5.2. Experimental Procedure

Reaction Setup: In a Schlenk flask, combine (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic
acid (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄,

0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen)

three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is

consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS).

Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract

with an organic solvent like ethyl acetate. The combined organic layers are washed with

brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

Purification: The crude product is purified by column chromatography on silica gel to yield the

desired biaryl product.

Safety and Handling
While a specific Safety Data Sheet (SDS) for (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic
acid is not readily available, general precautions for handling substituted phenylboronic acids

should be followed. These compounds are typically irritants.
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Hazard Category Precautionary Measures

Eye Contact
Causes serious eye irritation. Wear safety

glasses with side-shields or goggles.[9][10]

Skin Contact
May cause skin irritation. Wear protective

gloves.[9][10]

Inhalation

May cause respiratory irritation. Avoid breathing

dust. Use in a well-ventilated area or with local

exhaust ventilation.[9][10]

Ingestion

Harmful if swallowed. Do not eat, drink, or

smoke when using this product. Wash hands

thoroughly after handling.[10]

Storage
Store in a cool, dry, well-ventilated place. Keep

container tightly closed.[11]

Disposal

Dispose of contents/container in accordance

with local, regional, national, and international

regulations.

Disclaimer: This document is for informational purposes only and is intended for use by

qualified individuals. All chemical manipulations should be carried out in a well-ventilated fume

hood with appropriate personal protective equipment. The information provided is based on

available data for the specified compound and analogous structures and does not constitute a

warranty of any kind. Users should conduct their own risk assessments and consult relevant

safety data sheets before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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